molecular formula C14H15ClN2O B15344406 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride CAS No. 101564-99-2

2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride

Cat. No.: B15344406
CAS No.: 101564-99-2
M. Wt: 262.73 g/mol
InChI Key: ZUEDBXHSJWYMIG-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound that features a naphthalene moiety linked to an imidazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. The reaction is often carried out in the presence of a suitable base and a halogenating agent to facilitate the formation of the imidazolium ion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, imidazole derivatives, and substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate into DNA, while the imidazolium ion can interact with negatively charged biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and imidazolium salts, such as:

Uniqueness

What sets 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride apart is its unique combination of a naphthalene moiety and an imidazolium ion, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

101564-99-2

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C14H14N2O.ClH/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H

InChI Key

ZUEDBXHSJWYMIG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)COC2=CC=CC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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